molecular formula C16H13ClN2O3S B2938149 2-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034386-34-8

2-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2938149
CAS No.: 2034386-34-8
M. Wt: 348.8
InChI Key: JYXFIQSZEVVXTA-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The crystal structures of certain benzenesulfonamide compounds, which are closely related to 2-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, have been determined. These structures are defined by intermolecular interactions such as C-H...O, C-H...pi, and C-H...Cl interactions, influencing the overall crystal packing and molecular arrangement (Bats, Frost, & Hashmi, 2001).

Organometallic Applications

  • In organometallic chemistry, derivatives of benzenesulfonamide, akin to this compound, have been used in the development of precatalysts for the transfer hydrogenation of ketones. These precatalysts demonstrate high efficiency and functional group tolerance, and can be conducted in air without the need for basic additives or halide abstractors (Ruff, Kirby, Chan, & O'Connor, 2016).

Molecular and Supramolecular Structures

  • The molecular and supramolecular structures of certain N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported. These structures display unique features like N-H...N hydrogen bonding, variations in dihedral angles, and π-π stacking interactions, which could be relevant to derivatives of this compound (Jacobs, Chan, & O'Connor, 2013).

Synthesis of Sulfonylated Derivatives

  • A method for synthesizing sulfonylated derivatives of furan and imidazo[1,2-a]pyridine has been developed. This strategy provides a new pathway for preparing derivatives similar to this compound, showcasing functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play crucial roles in cell signaling, growth, and differentiation.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cells, leading to changes in cellular function. The exact nature of these changes depends on the specific target and cell type involved.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Pharmacokinetics

Its ability to act in the hydroxylation of certain compounds suggests that it may undergo metabolic transformations .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets and cells involved. Given its inhibitory action on multiple receptor tyrosine kinases, it can potentially disrupt a variety of cellular processes, including cell growth and differentiation .

Properties

IUPAC Name

2-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXFIQSZEVVXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.